1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

Description

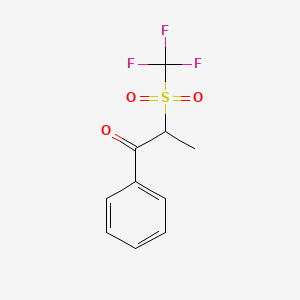

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (CAS: 155201-05-1) is a fluorinated organic compound characterized by a propan-1-one backbone substituted with a phenyl group at position 1 and a trifluoromethylsulfonyl (-SO₂CF₃) group at position 2. This structure combines aromatic, ketone, and sulfonyl functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. The trifluoromethylsulfonyl group is notable for its strong electron-withdrawing properties, which can enhance metabolic stability and influence molecular interactions in biological systems .

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O3S |

|---|---|

Molecular Weight |

266.24 g/mol |

IUPAC Name |

1-phenyl-2-(trifluoromethylsulfonyl)propan-1-one |

InChI |

InChI=1S/C10H9F3O3S/c1-7(17(15,16)10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

AXSIKYWXZSBRKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Trifluoromethylthiolation Followed by Oxidation

Procedure

-

Bromination of 1-Phenylpropan-1-one :

-

Copper-Mediated Substitution with SCF₃ :

-

Oxidation to Sulfone :

Mechanistic Insights

Radical Trifluoromethylthiolation Using AgSCF₃

Procedure

-

Synthesis of 2-(Trifluoromethylthio) Intermediate :

-

Oxidation to Sulfone :

-

Identical to Method 2.1, Step 3.

-

Advantages

Direct Sulfonylation via Enolate Chemistry

Procedure

-

Enolate Formation :

-

1-Phenylpropan-1-one is deprotonated with LDA (2.2 equiv) in THF at −78°C.

-

-

Reaction with Triflating Agent :

Limitations

-

Moderate regioselectivity.

-

Requires rigorous anhydrous conditions.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Scalability | Complexity |

|---|---|---|---|---|

| Cu-Catalyzed SCF₃ | CuSCF₃, K₂CO₃ | 70–78 | High | Moderate |

| Radical SCF₃ | AgSCF₃, Fe(OAc)₂, K₂S₂O₈ | 65–75 | Moderate | High |

| Enolate Sulfonylation | LDA, Tf₂O | 50–60 | Low | High |

Optimal Method : Copper-catalyzed substitution (Method 2.1) offers the best balance of yield and scalability for industrial applications.

Industrial-Scale Considerations

Chemical Reactions Analysis

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethylsulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

The compound's ability to generate alkyl radicals makes it significant in studying radical-mediated biological processes. Its applications include:

- Radical Chemistry : Used in experiments to understand the mechanisms of radical formation and their biological implications.

- Biological Pathways : Investigated for its role in metabolic pathways, particularly in reactions involving oxidative stress.

Medicinal Chemistry

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one serves as a precursor in the synthesis of pharmaceutical intermediates. Notable applications include:

- Drug Development : Utilized in the synthesis of drugs targeting various diseases, including metabolic disorders and cancers.

- Pharmaceutical Intermediates : Acts as an intermediate for synthesizing active pharmaceutical ingredients (APIs) that exhibit therapeutic effects against multiple conditions .

Industrial Applications

In the chemical industry, this compound is employed for producing specialty chemicals and materials due to its unique reactivity:

- Chemical Synthesis : Functions as a building block in organic synthesis for creating more complex molecules.

- Material Science : Used in developing materials with specific properties, such as enhanced stability and reactivity under various conditions .

Case Study 1: Radical-Mediated Reactions

Research has shown that this compound can effectively generate radicals under UV light, leading to successful radical coupling reactions that are essential in synthesizing complex organic molecules .

Case Study 2: Pharmaceutical Synthesis

A study highlighted its role as an intermediate in synthesizing novel anti-cancer agents. The compound facilitated the development of new drugs that showed promising results in preclinical trials against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one involves the generation of alkyl radicals under light-mediated conditions . These radicals can then participate in various chemical reactions, such as the Minisci alkylation of aromatics . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Substituted Propan-1-one Derivatives

Key Observations :

Sulfonyl-Containing Analogs

Key Observations :

- Biological Activity: Sulfonylpropanones with heterocyclic substituents (e.g., piperazine or morpholine) exhibit potent biological effects, suggesting that the target compound could be tailored for antimicrobial or catalytic applications .

- Synthetic Flexibility : The sulfonyl group enables diverse functionalization, as seen in photoredox-catalyzed reactions .

Fluorinated Sulfonium Salts and Ionic Liquids

Key Observations :

- Material Science Utility : Ionic liquids like [HVIM+][NTf₂⁻] highlight the role of trifluoromethylsulfonyl groups in enhancing thermal and electrochemical stability, a property that could extend to the target compound .

- Synthetic Routes : The use of CF₃SO₂Na and Tf₂O for introducing -SCF₃ groups (as in biphenyl derivatives) suggests scalable methods for modifying the target compound .

Biological Activity

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one, also known as trifluoromethylsulfonyl ketone, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: CHFOS

Molecular Weight: 266.24 g/mol

CAS Number: 155201-05-1

Form: Crystals

| Property | Value |

|---|---|

| Flash Point | Not available |

| Density | Not specified |

| Solubility | Not specified |

Synthesis and Structure

The synthesis of this compound typically involves the introduction of a trifluoromethylsulfonyl group to a phenyl propanone backbone. This functional group enhances the compound's lipophilicity and potentially its biological interactions. The synthetic pathway often includes steps such as nucleophilic substitution and oxidation reactions using reagents like potassium permanganate or trifluoromethanesulfonic anhydride .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity: The trifluoromethyl group is known to enhance the potency of compounds against bacterial strains. For instance, derivatives containing similar groups have shown significant activity against Neisseria meningitidis and Haemophilus influenzae .

- Enzyme Inhibition: Compounds with sulfonyl groups often act as enzyme inhibitors. Studies have indicated that similar structures can inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to or derived from this compound:

- Antichlamydial Activity: Research has highlighted that compounds with trifluoromethyl substitutions demonstrated significant antichlamydial activity, indicating that the presence of this group is crucial for biological efficacy .

- Structure-Activity Relationship (SAR): A study exploring SAR found that modifications in the sulfonyl group significantly affected the compound's biological profile. For example, altering the position or type of substituents on the aromatic ring led to variations in potency against specific pathogens .

- In Vivo Efficacy: Experimental models have shown that related compounds exhibit promising results in vivo, particularly in targeting malaria parasites. These findings underscore the potential for developing new therapeutic agents based on this scaffold .

Q & A

Q. What computational models predict the compound’s behavior in supramolecular or coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.